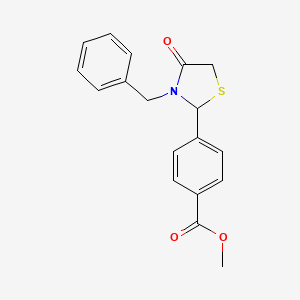

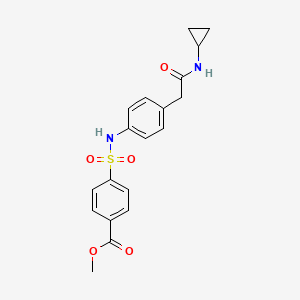

Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate” is a chemical compound with the molecular formula C18H17NO3S . It has an average mass of 327.397 Da and a monoisotopic mass of 327.092926 Da . This compound is also known by its IUPAC name, “this compound” and its German name, "Methyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoat" .

Synthesis Analysis

The synthesis of thiazolidine derivatives, like “this compound”, has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazolidine ring, which is a heterocyclic motif with sulfur at the first position and nitrogen at the third position . This structure is attached to a benzyl group and a benzoate ester group .Aplicaciones Científicas De Investigación

Antiproliferative Effects

A key application of this compound is in the field of antiproliferative research. Kumar et al. (2014) synthesized a series of 2, 3-disubstituted 4-thiazolidinone analogues, including methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate, which showed potent activity against human leukemic cells, highlighting its potential as an antiproliferative agent in cancer research (Kumar et al., 2014).

Aldose Reductase Inhibitors

Another significant application is as an aldose reductase inhibitor. Saeed et al. (2014) researched oxothiazolidine benzoate derivatives for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. This study positions these derivatives, including the subject compound, as potentially useful for managing long-term diabetic complications (Saeed et al., 2014).

Anti-Cancer Research

Research by Soni et al. (2015) on novel quinuclidinone derivatives, closely related to the subject compound, as potential anti-cancer agents, also underscores the significance of such compounds in cancer treatment research. This research showed potent anti-cancer activity in synthesized analogues (Soni et al., 2015).

Photo-Luminescent Properties

Han et al. (2010) explored the mesomorphic behavior and photo-luminescent properties of 1,3,4-oxadiazole derivatives, including analogues of this compound. These compounds demonstrated photoluminescence, indicating potential applications in optoelectronics and display technologies (Han et al., 2010).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of oxadiazole derivatives, showing that these compounds can effectively inhibit corrosion in specific environments. This highlights a potential application in material science and industrial processes (Ammal et al., 2018).

Direcciones Futuras

Thiazolidine derivatives, like “Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field includes developing multifunctional drugs and improving their activity . The accessible clinical applications in various biological targets are critically reviewed, providing useful information for designing next-generation drug candidates .

Propiedades

IUPAC Name |

methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-22-18(21)15-9-7-14(8-10-15)17-19(16(20)12-23-17)11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGQEERJQFLNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331906 |

Source

|

| Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326879-87-2 |

Source

|

| Record name | methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)

![11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2869262.png)

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)